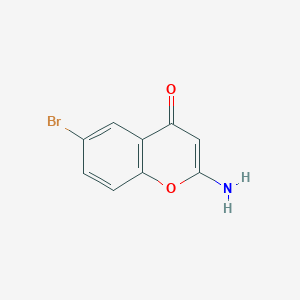

2-Amino-6-bromo-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

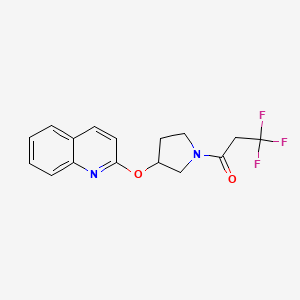

2-Amino-6-bromo-4H-chromen-4-one is a chemical compound with the CAS Number: 81563-94-2 . It has a molecular weight of 240.06 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, magnesium oxide (MgO) has been used as an extremely active heterogeneous base catalyst for the synthesis of pyran annulated chromene derivatives .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-6-bromo-4H-chromen-4-one . The InChI code is 1S/C9H6BrNO2/c10-5-1-2-8-6 (3-5)7 (12)4-9 (11)13-8/h1-4H,11H2 .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 282-283 .科学的研究の応用

Theoretical and Experimental Studies

- Theoretical Calculations and Spectroscopic Study: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been studied for their geometrical structure, vibrational wavenumbers, nuclear magnetic behavior, and natural bond orbital analysis using density functional theory. These studies provide insights into the stability and reactivity of these compounds, which are essential for their applications in scientific research (Yadav et al., 2020).

Medicinal Chemistry

- Apoptosis Induction in Cancer Cells: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been identified as potent apoptosis inducers. They have shown effectiveness in nuclear fragmentation, cell cycle arrest, and apoptosis induction in various human cell lines, which is significant for cancer research (Kemnitzer et al., 2004).

Catalysis and Synthesis

- Electrocatalytic Synthesis: An electrochemically induced multicomponent transformation has been used for the efficient and selective formation of 2-amino-4H-chromene scaffolds. This method offers advantages in terms of selectivity and yields compared to classic chemical base catalysis, contributing to the development of 2-amino-4H-chromene chemistry (Elinson et al., 2008).

Anticancer Properties

- Anticancer Activity: Certain 2-amino-6-bromo-4H-chromen-4-one derivatives have shown promising anticancer activity against human alveolar basal epithelial and epidermoid cancer cell lines. This highlights their potential in developing new anticancer therapies (Kalla et al., 2014).

Drug Resistance in Cancer

- Overcoming Drug Resistance in Cancer: Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate derivatives have been studied for their ability to mitigate drug resistance and synergize with cancer therapies in leukemia cells. These studies are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).

作用機序

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-bromo-4H-chromen-4-one . These factors could include pH, temperature, and the presence of other molecules.

将来の方向性

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

特性

IUPAC Name |

2-amino-6-bromochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZEQPGFLZYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859622.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)

![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2859637.png)